Structural Determinants of Scaffold Diversity: Methyl Substitution Pattern Differentiation
The 1',5'-dimethyl substitution pattern on the 3,4'-bipyrazole core of CAS 1025026-56-5 represents a specific and distinct chemical space compared to other bipyrazole analogs. The presence of two methyl groups at the 1' and 5' positions (C₈H₁₁N₅, MW 177.21) contrasts with analogs such as 1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine (CAS 943107-19-5, C₉H₁₃N₅, MW 191.24), which features an ethyl group at the 1' position, increasing molecular weight and lipophilicity . Another analog, 1'-methyl-5'-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazole]-5-amine, incorporates a strongly electron-withdrawing trifluoromethyl group, drastically altering the electronic properties of the bipyrazole core . These structural variations are known to result in significantly different biological profiles in medicinal chemistry contexts [1].
| Evidence Dimension | Molecular Structure and Physicochemical Profile |
|---|---|
| Target Compound Data | C₈H₁₁N₅; MW 177.21; 1',5'-dimethyl substitution; 5-amine functional group |
| Comparator Or Baseline | Analog 1: 1'-ethyl-5'-methyl-1'H,2H-3,4'-bipyrazol-5-amine (CAS 943107-19-5) — C₉H₁₃N₅; MW 191.24. Analog 2: 1'-methyl-5'-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazole]-5-amine — CF₃ substitution. |
| Quantified Difference | MW difference: -14.03 g/mol vs. ethyl-methyl analog; Altered H-bonding capacity vs. CF₃ analog; Different logP (calculated) |
| Conditions | Structural comparison based on chemical formulas and vendor-reported data; no direct biological assay data available for this specific compound. |
Why This Matters
This specific substitution pattern defines a unique chemical starting point for SAR studies, where even minor alkyl chain variations can lead to different hit rates in screening libraries.
- [1] Al-Abdullah, E. S., et al. (2020). Inhibitory activities of bipyrazoles: a patent review. Expert Opinion on Therapeutic Patents, 30(1), 1-14. View Source
